molecular formula C24H30N2O11 B13422748 1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid

1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid

Cat. No.: B13422748
M. Wt: 522.5 g/mol
InChI Key: LIYMMEGVJYBSCG-UHFFFAOYSA-N
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Description

1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidinyl group, an isoindolinone moiety, and a tetraoxapentadecan chain. Its molecular formula is C26H34N2O10.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid typically involves multiple steps, including the formation of the isoindolinone and piperidinyl groups, followed by their coupling with the tetraoxapentadecan chain. Common reagents used in these reactions include phthalic anhydride, piperidine, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid is unique due to its specific combination of functional groups and the extended tetraoxapentadecan chain.

Properties

Molecular Formula

C24H30N2O11

Molecular Weight

522.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C24H30N2O11/c27-19-5-4-17(22(30)25-19)26-23(31)16-2-1-3-18(21(16)24(26)32)37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-20(28)29/h1-3,17H,4-15H2,(H,28,29)(H,25,27,30)

InChI Key

LIYMMEGVJYBSCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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